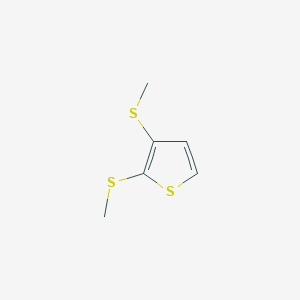

2,3-Bis(methylthio)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8S3 |

|---|---|

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2,3-bis(methylsulfanyl)thiophene |

InChI |

InChI=1S/C6H8S3/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |

InChI Key |

USJYCAAEMUTEQS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC=C1)SC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Methylthio Thiophene and Analogous Systems

Direct Thioalkylation Approaches for Thiophene (B33073) Derivatization

Directly introducing methylthio groups onto a pre-existing thiophene ring represents a straightforward approach to synthesizing 2,3-Bis(methylthio)thiophene and related compounds. These methods often aim for efficiency by minimizing the number of synthetic steps.

Clay-Catalyzed Thioalkylation Strategies

A notable method for the direct thioalkylation of thiophene involves the use of a ZnCl₂-modified montmorillonite (B579905) clay catalyst, often referred to as clayzic. tandfonline.comtandfonline.com This approach facilitates the reaction between thiophene and an alkyldisulfide, such as dimethyl disulfide (DMDS), to form carbon-sulfur bonds. tandfonline.com

The reaction of thiophene with an excess of DMDS in refluxing chlorobenzene (B131634) over 24 hours, catalyzed by this clay, yields a mixture of bis-, tris-, and tetrakis(methylthio)thiophenes. tandfonline.com From this mixture, specific isomers like 2,3,5-tris(methylthio)thiophene and tetrakis(methylthio)thiophene can be isolated in modest yields. tandfonline.com Extending the reaction time can increase the isolated yields of these polysubstituted products. tandfonline.com

For a more controlled and rapid conversion, conducting the reaction in a sealed autoclave at 150°C with an air overpressure can cleanly convert thiophene to the tetramethylthio-derivative within 5 hours, achieving a moderate isolated yield of 50%. tandfonline.com The presence of oxygen (air) appears to enhance the thiomethylation process. tandfonline.com The catalytic activity is attributed to both Lewis acid sites, provided by the Zn(II) ions that activate the disulfide, and Brønsted acid sites formed by the interaction of water with the clay. tandfonline.com

| Conditions | Reaction Time | Key Products | Isolated Yield |

|---|---|---|---|

| Refluxing Chlorobenzene | Prolonged | 2,3,5-Tris(methylthio)thiophene | 21% |

| Refluxing Chlorobenzene | Prolonged | Tetrakis(methylthio)thiophene | 16% |

| Sealed Autoclave, 150°C, Air Overpressure | 5 hours | Tetrakis(methylthio)thiophene | 50% |

Regioselective Functionalization of Thiophene Rings with Methylthio Groups

Achieving regioselectivity—the ability to control the exact position of functionalization—is critical for the synthesis of specific isomers like this compound. This is often accomplished through metalation, particularly lithiation, followed by quenching with an appropriate electrophile.

One common strategy involves the use of halogen-lithium exchange reactions on brominated thiophenes. mdpi.com For instance, starting with a dibromothiophene, n-butyllithium can be used to selectively replace one bromine atom with lithium at a low temperature (e.g., -78 °C). This lithiated intermediate can then react with dimethyl disulfide (DMDS) to introduce a single methylthio group. The process can be repeated to introduce a second group at a specific location. The chemo- and regioselectivity of the Br/Li exchange is a key factor in directing the substitution pattern. mdpi.com

Direct C-H functionalization methods using palladium catalysis are also emerging as powerful tools for regioselective synthesis. nih.gov While direct C5-palladation of thiophene is common due to the electronic properties of the ring, achieving functionalization at other positions like C4 can be challenging. nih.gov The development of specialized ligands and directing groups is expanding the scope of these reactions, offering potential pathways to vicinal (adjacent) difunctionalization, which would be applicable for creating 2,3-substituted patterns. nih.govnih.gov

Multi-Step Synthesis Pathways Incorporating 2,3-Bis(methylthio) Units

When direct functionalization is not feasible or does not provide the desired isomer, multi-step pathways that construct the thiophene ring from acyclic precursors already containing the bis(methylthio) moiety are employed.

Cyclization Reactions for Thienothiophene Formation

Many synthetic routes to thieno[2,3-b]thiophenes, which are ring-fused systems containing the 2,3-disubstituted thiophene core, rely on cyclization reactions. One such method involves a Dieckmann-type cyclization of a ketene (B1206846) dithioacetal precursor. researchgate.net Another powerful strategy utilizes the cyclization of diyne-bis(thiolate) intermediates. In this approach, a diyne is treated with a superbase and carbon disulfide to generate a diyne-bis(thiolate), which then undergoes cyclization to form the thieno[2,3-b]thiophene (B1266192) scaffold. encyclopedia.pub

Other cyclization strategies include:

Acid-catalyzed cyclization of appropriately substituted thiophene precursors. encyclopedia.pub

Intramolecular Friedel-Crafts acylation of thiophene acyl chlorides, followed by reduction and dehydration. encyclopedia.pub

5-Endo-dig cyclization of S-containing alkyne derivatives, which can be promoted by copper salts or induced by desilylation. nih.gov

These methods build the second thiophene ring onto a pre-existing one, effectively creating a 2,3-disubstituted pattern within the fused system.

Cross-Coupling Methodologies for Bis(methylthio) Systems

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide versatile methods for forming C-S bonds. nih.govresearchgate.net Palladium-catalyzed reactions are particularly common for functionalizing thiophenes. core.ac.ukucsf.edu

To synthesize bis(methylthio) systems, a di-halogenated thiophene (e.g., 2,3-dibromothiophene) can be subjected to a cross-coupling reaction with a methylthiolate source, such as sodium thiomethoxide or a methylthio-organometallic reagent. The development of specialized phosphine (B1218219) ligands has greatly improved the efficiency and scope of these reactions, allowing for the coupling of a wide range of substrates under milder conditions. nih.gov

Direct C-H arylation, a type of cross-coupling that avoids the need for pre-functionalized organometallic reagents, is an increasingly popular and atom-economical strategy. ucsf.eduorganic-chemistry.orgresearchgate.net While typically used for C-C bond formation, variations for C-S bond formation are being developed. These methods offer a more sustainable route by directly coupling a C-H bond on the thiophene ring with a sulfur-based reagent. ucsf.edu

| Reaction Type | Catalyst System (Typical) | Coupling Partners | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Palladium / Phosphine Ligand | Thiophene-boronic acid + Halide | Forms C-C bonds; versatile. nih.gov |

| Negishi | Palladium or Nickel | Thiophene-halide + Organozinc | Highly reactive nucleophile. nih.gov |

| Sonogashira | Palladium / Copper | Thiophene-halide + Terminal alkyne | Forms C-C triple bonds. mdpi.com |

| Direct Arylation | Palladium / Ligand | Thiophene (C-H) + Aryl halide | Avoids organometallic reagents. ucsf.edu |

Synthesis of Key Precursors and Advanced Intermediates

The success of multi-step syntheses depends on the efficient preparation of key precursors and advanced intermediates. researchgate.netnih.gov

For pathways involving cyclization, the synthesis of ketene thioacetals is crucial. These are often prepared from the reaction of a compound with an active methylene (B1212753) group (like malononitrile) with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. rsc.org

For cross-coupling approaches, functionalized thiophenes such as 2,3-dibromothiophene (B118489) are essential starting materials. These can be prepared by the direct bromination of thiophene, although controlling the regioselectivity can be challenging. An alternative is the Vilsmeier-Haack reaction on acetophenones to produce β-chloroacroleins, which can then be cyclized with a sulfur source and chloroacetone (B47974) to yield substituted 2-acetylthiophenes. mdpi.com These acetylthiophenes can then be further modified.

Another important class of intermediates are thienyllithium reagents. rroij.com These are typically generated in situ by the reaction of a bromothiophene with an organolithium reagent like n-butyllithium at low temperatures. mdpi.comrroij.com These highly reactive nucleophiles can then be reacted with a variety of electrophiles, including dimethyl disulfide, to install methylthio groups with high regiocontrol. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2,3 Bis Methylthio Thiophene Derivatives

Reactivity Profiles of Methylthio Substituents

The methylthio (-SMe) groups at the 2- and 3-positions of the thiophene (B33073) ring play a crucial role in directing the regioselectivity of various reactions. These groups are known to be ortho, para-directing in electrophilic aromatic substitution reactions on benzene (B151609) rings, and a similar activating and directing effect is observed in the thiophene system. The sulfur atom's lone pairs can donate electron density to the thiophene ring, enhancing its nucleophilicity.

Furthermore, the methylthio groups themselves can be the site of chemical transformations. For instance, lithiation of thiophenes bearing methylthio substituents can occur, with the directing ability of the methylthio group influencing the position of metalation. acs.org This allows for subsequent functionalization at specific sites on the thiophene ring. The methylthio groups can also be involved in cyclization reactions to form fused ring systems. For example, the reaction of o-alkynyl thioanisoles with an electrophilic sulfur source can lead to the formation of 3-(methylthio)-substituted benzo[b]thiophenes. nih.govchim.it

The reactivity of the methylthio groups is also evident in their ability to be cleaved under certain conditions. Metal-amine reductions have been used to demethylate methylthio-substituted thiophenes to generate the corresponding polythiols. nlc-bnc.ca This demethylation is a key step in the synthesis of thiophene-based tetrathiafulvalene (B1198394) derivatives. nlc-bnc.ca However, this reaction can sometimes be accompanied by the undesired side-reaction of de-thiomethylation. nlc-bnc.ca

In the synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, selective thiomethylation at the 3-position of a naphthalene (B1677914) precursor via lithiation followed by reaction with dimethyl disulfide is a critical step. acs.org This highlights the utility of the methylthio group as a handle for constructing complex polycyclic aromatic systems.

The table below summarizes the reactivity of methylthio substituents in various reactions.

| Reaction Type | Role of Methylthio Group | Example Product(s) | Reference(s) |

| Lithiation | Directing group for metalation | Functionalized thiophenes | acs.org |

| Electrophilic Cyclization | Participating nucleophile | 3-(Methylthio)benzo[b]thiophenes | nih.govchim.it |

| Reductive Demethylation | Cleavable protecting group | Thiophenetetrathiolate | nlc-bnc.ca |

| Thiomethylation | Introduced functional group | 2-Methoxy-3-methylthionaphthalene | acs.org |

Reaction Pathways Involving the Thiophene Ring System

The thiophene ring in 2,3-bis(methylthio)thiophene derivatives is susceptible to various transformations, including nucleophilic addition, cycloaddition, and electrophilic substitution, leading to a diverse array of functionalized products.

While electron-rich heterocycles like thiophene are generally not prone to nucleophilic attack, the ring can be activated towards such reactions. st-andrews.ac.uk This activation can be achieved by the presence of electron-withdrawing groups or by creating a cationic intermediate adjacent to the thiophene ring. st-andrews.ac.uknih.gov For instance, the generation of a benzylic carbocation adjacent to a thiophene ring can activate the ring for subsequent nucleophilic attack at the 5-position, leading to dearomatization products. nih.gov

The synthesis of highly substituted thiophenes can also be achieved through nucleophilic conjugate additions to activated alkynes. acs.orgbham.ac.uk In these reactions, a thiol nucleophile adds to an electrophilic alkyne, and subsequent intramolecular cyclization can yield a thiophene ring. acs.org The efficiency of these reactions is often enhanced by the high nucleophilicity of the thiolate anion and the use of base catalysis. acs.orgbham.ac.uk

The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl group to form an imine. wikipedia.org In the context of thiophene chemistry, the aza-Wittig reaction has been utilized in an intramolecular fashion to construct fused thienopyrimidine systems. researchgate.net

For example, an aminothiophene derivative can be converted to the corresponding azido (B1232118) derivative, which then reacts with triphenylphosphine (B44618) to form an iminophosphorane. researchgate.net This intermediate can then react with an isocyanate to generate a reactive carbodiimide, which upon intramolecular cyclization, can lead to the formation of thienopyrimidine derivatives. researchgate.net This methodology has also been applied in the synthesis of other complex heterocyclic systems fused to the thiophene ring. nih.govscribd.commdpi.com

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene, with substitution occurring preferentially at the α-positions (2- and 5-positions). bhu.ac.inpearson.com In this compound, the two methylthio groups at the 2- and 3-positions direct incoming electrophiles. The directing effects of substituents are crucial in determining the regioselectivity of the reaction. pearson.com

The electron-donating nature of the methylthio groups further activates the thiophene ring towards EAS. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on thiophene derivatives, generally under mild conditions. st-andrews.ac.uk Friedel-Crafts acylation of thiophenes typically gives good yields. st-andrews.ac.uk The regioselectivity of EAS on substituted thiophenes can be influenced by the presence of a catalyst. For instance, in some α-substituted thiophenes, the α′-substitution is preferred in the absence of a Lewis acid catalyst, while β-substitution is favored in its presence. researchgate.net

The table below provides examples of electrophilic aromatic substitution reactions on thiophene derivatives.

| Reaction | Reagents | Typical Product | Reference(s) |

| Halogenation | Halogenating agent (e.g., Br₂) | Halogenated thiophene | st-andrews.ac.uk |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrothiophene | st-andrews.ac.uk |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acylthiophene | st-andrews.ac.uk |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of thiophene (B33073) derivatives provides valuable information about the electronic environment of the protons attached to the thiophene ring and the methylthio groups. For instance, in a related compound, 1,4-bis(5-(methylthio)thiophen-2-yl)benzene, the protons of the methylthio group (-SCH₃) appear as a singlet at approximately 2.53 ppm. rsc.org The protons on the thiophene ring typically resonate in the aromatic region, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. For example, in 2-(methylthio)thiophene, the thiophene protons appear as distinct signals in the aromatic region of the spectrum. chemicalbook.com In the case of 2,3-Bis(methylthio)thiophene, one would expect to observe signals for the two thiophene ring protons and the six protons of the two methylthio groups. The chemical shifts of the methylthio protons are characteristically found around 2.5 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | ~7.0-7.5 | d | |

| Thiophene-H | ~6.8-7.2 | d | |

| -SCH₃ | ~2.5 | s |

Table 1: Predicted ¹H NMR Data for this compound. Note: Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In thiophene derivatives, the carbon atoms of the thiophene ring typically appear in the range of δ 120-140 ppm. The carbon atoms of the methylthio groups are found further upfield. For example, in 1,4-bis(5-(methylthio)thiophen-2-yl)benzene, the methylthio carbon appears at 22.48 ppm, while the thiophene carbons resonate at 146.14, 137.28, 132.37, and 123.67 ppm. rsc.org For this compound, distinct signals would be expected for the four thiophene ring carbons and the two equivalent methylthio carbons.

| Carbon | Chemical Shift (δ, ppm) |

| Thiophene-C2 | ~135-145 |

| Thiophene-C3 | ~130-140 |

| Thiophene-C4 | ~125-135 |

| Thiophene-C5 | ~120-130 |

| -SCH₃ | ~15-25 |

Table 2: Predicted ¹³C NMR Data for this compound. Note: Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a thiophene derivative typically shows characteristic bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching within the ring (around 1600-1450 cm⁻¹), and C-S stretching vibrations (around 750-650 cm⁻¹). The presence of methylthio groups would introduce C-H stretching and bending vibrations for the methyl groups. For instance, IR data for a related compound, 2-[(bis-methylthio)methylene]malononitrile, shows peaks at 2926 cm⁻¹ (C-H stretch) and 1442 cm⁻¹ (C-H bend). rsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-SCH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bend (-SCH₃) | ~1450 |

| C-S Stretch | 750 - 650 |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can provide further structural information. For 2-(methylthio)thiophene, the molecular weight is 130.231 g/mol . nist.gov The mass spectrum would likely show the loss of a methyl group (-CH₃) or a methylthio group (-SCH₃) as common fragmentation pathways. For 1,4-bis(5-(methylthio)thiophen-2-yl)benzene, the mass spectrum shows a [M+Na]⁺ peak, which is used to confirm its molecular weight. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. Thiophene-based conjugated molecules are known to absorb in the UV and visible regions. The absorption and emission maxima are dependent on the extent of conjugation and the nature of the substituents. For example, various 2,5-bis(het)aryl substituted thiophenes exhibit absorption maxima in the UV or short-wavelength visible region and fluoresce in the visible region. uni-halle.de The introduction of methylthio groups, which are electron-donating, can influence the energy levels of the frontier molecular orbitals and thus affect the absorption and emission properties. For instance, some thiophene derivatives with donor groups show absorption bands that can be tuned across the visible spectrum. uni-halle.de

Electroanalytical Techniques for Redox Behavior Characterization

Electroanalytical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, which is particularly relevant for thiophene-based materials used in organic electronics. These techniques can determine the oxidation and reduction potentials of a compound. The methylthio groups are known to stabilize oxidized species of thiophene rings. acs.org Studies on 5,5'-bis(methylthio)-2,2'-bithiophene have shown two reversible one-electron oxidation processes, indicating the formation of stable radical cations and dications. acs.orgresearchgate.net The redox potentials are crucial for applications in energy storage devices. acs.orgresearchgate.netrsc.org The electrochemical behavior of this compound is expected to be influenced by the positions of the methylthio groups, which can affect the stability of the charged species formed upon oxidation or reduction.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a pivotal electrochemical technique used to probe the redox properties of molecules like this compound. By measuring the potential at which the compound is oxidized and reduced, CV provides direct insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The methylthio (-SMe) groups, being electron-donating, significantly influence these potentials.

Studies on related methylthio-substituted thiophene compounds demonstrate that these groups generally lower the oxidation potential, making the molecules easier to oxidize compared to unsubstituted thiophenes. acs.org This effect is attributed to the stabilization of the resulting radical cation. For instance, in a study of 3,3'-Bis(methylthio)-2,2'-bithiophene, an initial oxidation event was observed at approximately 0.8 V versus a silver/silver ion (Ag/Ag+) reference electrode. In another example, 5,5'-bis(methylthio)-2,2'-bithiophene displayed two distinct, reversible one-electron oxidation processes at 3.8 V and 4.0 V versus a Lithium/Lithium ion (Li/Li⁺) reference. acs.orgresearchgate.net This stabilization of the oxidized species is a unique feature of methylthio groups when compared to other substituents. acs.orgresearchgate.net

The electrochemical behavior is also sensitive to the molecular structure. A comparison between a terthiophene derivative with a central ethylenedithiothiophene unit and its analogous bis(methylthio) derivative revealed that the bis(methylthio) compound had significantly higher oxidation potentials (a difference of 170 mV for the first oxidation and 30 mV for the second). rsc.org This highlights the nuanced electronic effects that different sulfur-containing substituents impart. The reversibility of these redox processes is a key factor for applications in organic electronics, with methylthio groups effectively stabilizing the charged species. acs.orgresearchgate.net

| Compound | Oxidation Potential(s) | Reference Electrode | Key Observation |

|---|---|---|---|

| 3,3'-Bis(methylthio)-2,2'-bithiophene | ~0.8 V | Ag/Ag⁺ | Represents the initial oxidation event. |

| 5,5'-Bis(methylthio)-2,2'-bithiophene | 3.8 V and 4.0 V | Li/Li⁺ | Shows two reversible one-electron processes. acs.orgresearchgate.net |

| 3',4'-Bis(methylthio)terthiophene Derivative | Higher than cyclic thioether analogue | Not specified | Demonstrates influence of substituent structure on redox potential. rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ion Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as the radical cations or anions formed during the redox processes observed in cyclic voltammetry. bruker.comethz.ch For thiophene-based compounds, EPR is instrumental in confirming the generation of these radical ions and providing detailed information about the distribution of the unpaired electron's spin density across the molecule. uni-halle.decore.ac.uk

When this compound or its derivatives are electrochemically oxidized, a radical cation (polaron) is formed. In-situ EPR spectroelectrochemistry allows for the direct observation of this species as it is generated. The resulting EPR spectrum's g-value is a key characteristic. For thiophene radical cations, g-values are typically in the range of 2.0023–2.0027. psu.edu However, the presence of sulfur atoms, such as in the methylthio groups, can significantly increase this value. For example, a fused thieno-tetrathiafulvalene monomer, which also contains thioether linkages, exhibited an EPR signal at a g-value of approximately 2.0074. psu.edu The corresponding polymer showed a signal at g ≈ 2.0078. psu.edu This shift indicates that the spin density has significant character on the sulfur atoms of the substituent groups.

EPR spectroscopy can also reveal the hyperfine coupling constants between the unpaired electron and magnetic nuclei (like ¹H or ¹³C), which provides a detailed map of the spin localization. nih.gov Analysis of the EPR spectra of radical ions of various substituted thiophenes has shown that the spin density is often delocalized over the entire conjugated backbone. core.ac.uk However, the specific substitution pattern can shift this distribution, influencing the stability and electronic properties of the charged molecule. core.ac.uk

| Species | g-value | Significance |

|---|---|---|

| Typical Thiophene Radical Cations | 2.0023–2.0027 | Baseline for comparison. psu.edu |

| Fused Thieno-TTF Monomer Radical Cation | ~2.0074 | Shows the influence of additional sulfur atoms on the g-value. psu.edu |

| Poly(thieno-TTF) Radical Cation | ~2.0078 | Indicates spin delocalization along the polymer chain with sulfur character. psu.edu |

X-ray Diffraction (XRD) for Single Crystal and Thin Film Structural Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis can be performed on single crystals to obtain a precise molecular structure or on thin films to understand the packing and orientation of molecules, which is critical for the performance of organic electronic devices. researchgate.netmdpi.com

While a single crystal structure for this compound itself is not prominently reported, analysis of closely related molecules provides significant insight into the expected structural features. For instance, compounds containing a (methylthio)thiophene moiety have been successfully crystallized and analyzed. researchgate.netjoac.info These studies reveal crucial information such as bond lengths, torsion angles between the thiophene ring and its substituents, and the nature of intermolecular interactions (e.g., C-H···S bonds), which stabilize the crystal packing. researchgate.net The conformation of the methylthio groups relative to the thiophene ring is a key structural parameter determined by XRD. joac.info

In the context of materials science, the focus often shifts to the polymer, poly(this compound). Thin-film XRD is used to study the microstructure of the polymer film as deposited on a substrate. For related polythiophenes, XRD studies show that the polymers often adopt a semi-crystalline structure characterized by lamellar stacking of the backbones. nist.govkaust.edu.sa The diffraction patterns reveal the orientation of these crystalline domains relative to the substrate. Typically, two primary orientations are observed: "edge-on," where the π-stacking direction is parallel to the substrate, and "face-on," where it is perpendicular. This orientation profoundly impacts charge transport in thin-film transistors. nist.gov For example, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) thin films showed that the polymer crystallizes with well-oriented lamellae of π-stacked chains, and that thermal annealing improves this order. nist.govkaust.edu.sa

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone researchgate.net | Monoclinic | P2(1) | a=5.6236 Å, b=12.8026 Å, c=7.2117 Å, β=92.971° researchgate.net |

| 3,3-bis(methylthio)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one joac.info | Monoclinic | P21/c | a=11.8403 Å, b=8.5517 Å, c=11.7986 Å, β=115.158° joac.info |

| 3,3-bis(methylthio)-1-(thiophen-2-yl)prop-2-en-1-one joac.info | Monoclinic | P21/n | a=12.962 Å, b=8.1006 Å, c=13.348 Å, β=114.945° joac.info |

Theoretical and Computational Investigations of 2,3 Bis Methylthio Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiophene (B33073) derivatives, DFT calculations are essential for understanding their electronic behavior, which is crucial for applications in organic electronics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a molecule. mdpi.comdergipark.org.tr A smaller gap generally implies that the molecule can be more easily excited, which is relevant for applications in organic semiconductors and photovoltaics. researchgate.net

For 2,3-Bis(methylthio)thiophene, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. Typically, in substituted thiophenes, these orbitals are delocalized over the π-conjugated system of the thiophene ring. researchgate.net The methylthio (-SCH3) groups, being electron-donating, would be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, thereby reducing the band gap compared to unsubstituted thiophene. A hypothetical data table would look like this:

Hypothetical DFT Data for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

Note: This table is for illustrative purposes only as specific data was not found.

Aromaticity and Electronic Delocalization Assessments

The aromaticity of the thiophene ring is a key feature influencing its stability and reactivity. mdpi.com Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would assess how the substitution with two methylthio groups at the 2 and 3 positions affects the π-electron delocalization within the five-membered ring. It would be expected that the substitution might cause some degree of localization of the π-electrons, potentially leading to a slight decrease in aromaticity compared to the parent thiophene molecule. researchgate.net

Calculation of Reorganization Energies for Charge Transport

For applications in organic field-effect transistors (OFETs), the charge transport properties of a material are paramount. The reorganization energy (λ) is a crucial parameter that quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to charged or vice versa). A lower reorganization energy is desirable as it generally corresponds to a higher charge carrier mobility. DFT calculations are used to compute the reorganization energies for both hole (λh) and electron (λe) transport. This would involve optimizing the geometry of the this compound molecule in its neutral, cationic, and anionic states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has rotatable methylthio groups, MD simulations could provide insights into its conformational landscape. These simulations would reveal the most stable conformations of the molecule and the energy barriers between them. Furthermore, by simulating a system with multiple molecules, MD can be used to study intermolecular interactions, which are crucial for understanding how the molecules pack in the solid state and how charges might move between adjacent molecules.

Theoretical Predictions of Optical and Electrochemical Characteristics

Time-Dependent DFT (TD-DFT) is a widely used method to predict the optical properties of molecules. By calculating the energies of electronic transitions, one can simulate the UV-Vis absorption spectrum. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insight into how the molecule interacts with light.

DFT calculations can also be used to predict electrochemical properties, such as oxidation and reduction potentials. These are related to the HOMO and LUMO energy levels, respectively. Such predictions are valuable for designing materials for applications in organic light-emitting diodes (OLEDs) and batteries.

Computational Modeling of Crystal Packing and Solid-State Structures

Understanding how molecules arrange themselves in a crystal is vital for predicting the properties of a solid-state device. While experimental techniques like X-ray crystallography provide definitive structures researchgate.netmdpi.com, computational modeling can predict plausible crystal packing arrangements. By combining knowledge of intermolecular forces (from methods like MD or DFT with dispersion corrections) with crystal structure prediction algorithms, researchers can model how this compound molecules would likely pack in a crystal lattice. This information is critical for understanding solid-state charge transport, as the relative orientation of neighboring molecules heavily influences the electronic coupling between them.

Applications of 2,3 Bis Methylthio Thiophene in Organic Materials Science and Optoelectronics

Organic Semiconductors and Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and lightweight electronics. nih.gov The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based materials, engineered with specific functional groups, have been at the forefront of developing high-performance semiconductors.

Achieving high charge carrier mobility in organic semiconductors is a central goal of materials design, governed by several key molecular principles. A critical factor is the molecular packing arrangement in the solid state, which should facilitate efficient π-π stacking to create pathways for charge transport while minimizing charge trapping. atomfair.com

Key design strategies include:

Fused Aromatic Cores: Extending the π-conjugation of the molecular backbone through the use of fused aromatic rings, such as thienoacenes, enhances intermolecular interactions and reduces the reorganization energy, which is beneficial for charge transport. atomfair.comresearchgate.net Planar backbones, like those found in dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), promote strong electronic coupling and high mobility. atomfair.com

Side-Chain Engineering: The attachment of side chains, typically alkyl groups, is crucial for balancing solubility and film morphology. atomfair.com While necessary for solution-processability, long or bulky side chains can sometimes disrupt the desired π-π stacking. atomfair.com Therefore, optimizing the length and structure of these chains is essential. rsc.org

Heteroatom Introduction: Incorporating heteroatoms, particularly sulfur, into the molecular framework can significantly influence electronic properties. Sulfur-containing compounds like benzothienobenzothiophene (BTBT) derivatives often exhibit high mobilities due to strong intermolecular S···S interactions that facilitate charge hopping between adjacent molecules. atomfair.comrsc.org

The introduction of methylthio (-SMe) groups represents a sophisticated strategy for fine-tuning the performance of organic semiconductors. This functionalization, known as methylthiolation, has a profound impact on both the electronic structure and the solid-state packing of the molecules, directly influencing charge transport.

Research has shown that regioselective methylthiolation can induce a significant change in the crystal structure of organic semiconductors. researchgate.net For instance, it can transform a common herringbone packing arrangement into a "pitched π-stacking" structure. researchgate.net This latter arrangement is highly favorable for charge transport, as exemplified by the benchmark semiconductor, rubrene, and can lead to substantially higher carrier mobilities. researchgate.net The methylthio groups help stabilize columnar arrangements through non-covalent interactions, which are beneficial for creating efficient charge transport pathways. acs.org

Furthermore, the sulfur atoms in the methylthio groups can lead to enhanced intermolecular S···S interactions, which provide additional pathways for charge carriers to move between molecules, thus improving device performance. acs.org Studies on bay-annulated indigo (B80030) (BAI) derivatives have demonstrated that a methylthio-substituted compound exhibited a hole mobility 3.5 times higher than its non-methylthiolated counterpart, a result attributed to the formation of more ordered, crystalline films. researcher.life

The fabrication of organic semiconductor thin films can be achieved through two main routes: vapor deposition and solution processing. While vapor deposition can produce highly ordered crystalline films with excellent performance, solution-based techniques like spin-coating, solution shearing, and inkjet printing offer advantages in terms of low cost and large-area manufacturing, which are crucial for applications like flexible displays. nbinno.commdpi.com

The design of solution-processable semiconductors requires the incorporation of solubilizing groups, such as alkyl chains, onto the conjugated core. ntu.edu.twsemi.ac.cn Thiophene-based small molecules and polymers have been successfully designed for solution processing. For instance, blending a crystalline dithienothiophene-based small molecule with an oriented-packing polymer led to a significant enhancement in hole mobility, demonstrating an effective strategy for creating high-performance solution-processed OFETs. doi.org In one study, a series of solution-processable organic semiconductors with a backbone modified by expanding the central core from thienothiophene (TT) to dithienothiophene (DTT) and tetrathienoacene (TTA) was synthesized. ntu.edu.tw The device based on the extended TTA core achieved the highest mobility due to enhanced intermolecular interactions. ntu.edu.tw

| Compound Series | Fabrication Method | Max. Hole Mobility (μmax) (cm²/Vs) |

| DTTR-TT | Solution Shearing | 0.0009 |

| DTTR-DTT | Solution Shearing | 0.0023 |

| DTTR-TTA | Solution Shearing | 0.016 |

| DTTR-TT (30% blend) | Solution Shearing | 0.22 |

Organic Light-Emitting Diodes (OLEDs) Utilizing Thiophene (B33073) Derivatives

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their high efficiency, vibrant colors, and flexibility. nbinno.com The performance of OLEDs is intrinsically linked to the organic materials used in their emissive and charge-transport layers. oled-intermediates.com Thiophene derivatives are foundational materials in this field due to their excellent charge transport properties and chemical stability, stemming from the electron-rich nature of the thiophene ring. nbinno.comoled-intermediates.com

Thiophenes can be incorporated into OLEDs as charge transport materials to facilitate the efficient movement of electrons and holes, or as building blocks for the primary light-emitting compounds. nbinno.comoled-intermediates.com The extended π-conjugated system of oligothiophenes, such as Alpha-Quinquethiophene, is fundamental to their effectiveness. nbinno.com By modifying the structure of the thiophene core, chemists can tune the electronic and optical properties to achieve desired outcomes like higher luminous efficiency, improved color purity, and longer device lifetimes. nbinno.com

Thienothiophenes, which are fused thiophene ring systems, are particularly promising for OLED applications. beilstein-journals.orgmdpi.com For example, a donor–π–acceptor (D–π–A) type compound using a thieno[3,2-b]thiophene (B52689) (TT) linker was synthesized and used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org The device exhibited notable performance, underscoring the potential of thienothiophene scaffolds in advanced display technologies. beilstein-journals.orgbeilstein-archives.org

| Device Parameter | Performance Value |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

| Emission Wavelength (λEL) | 512 nm |

Organic Photovoltaics (Solar Cells) Incorporating Thienothiophene Scaffolds

Thienothiophenes, composed of two fused thiophene rings, are electron-rich, planar systems that serve as excellent building blocks for semiconducting materials used in organic photovoltaics (OPVs). beilstein-journals.orgacgpubs.org Their rigid structure limits rotational disorders, which favors better π-conjugation along the polymer backbone, making them ideal for solar cell applications. acgpubs.org Thienothiophene derivatives have been successfully utilized in OLEDs, OFETs, and OPVs. mdpi.comdoaj.orgresearchgate.net

The most common and efficient architecture for OPVs is the bulk heterojunction (BHJ) device. nih.gov In a BHJ solar cell, an electron-donating material (like a conjugated polymer) and an electron-accepting material (often a fullerene derivative like PCBM) are blended together to form the active layer. acgpubs.orgnih.gov This blended nanostructure creates a large interfacial area between the donor and acceptor, which is essential for efficiently separating the light-induced excitons (bound electron-hole pairs) into free charge carriers that can be collected at the electrodes. acgpubs.org

Several studies have demonstrated the successful application of thienothiophene-based polymers as the donor material in BHJ solar cells. In one such study, three different polythienothiophenes were synthesized and blended with acgpubs.orgacgpubs.org-phenyl-C61-butyric acid methyl ester (PC61BM) in a 1:1 ratio to fabricate solar cells. acgpubs.orgacgpubs.org The devices, with a structure of glass/ITO/PEDOT:PSS/polymer:PC61BM/Al, showed promising photovoltaic performance without extensive optimization. acgpubs.orgacgpubs.org

| Polymer Donor | Power Conversion Efficiency (PCE) |

| PTTPh | 0.43% |

| PTTPh-OMe | 0.039% |

| PTTPh-N(CH3)2 | 0.027% |

These results highlight the potential of thienothiophene scaffolds in the ongoing development of efficient organic solar cells. acgpubs.org

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that utilize a sensitizing dye adsorbed onto a wide-bandgap semiconductor. Thiophene-based molecules have been extensively investigated as components of these dyes, often serving as part of the π-conjugated bridge that facilitates charge separation and transport. These materials are valued for their electron-rich nature and the tunability of their electronic properties through chemical modification.

Despite the broad interest in thiophene derivatives for DSSCs, there is a lack of specific research detailing the synthesis or performance of dyes incorporating the 2,3-Bis(methylthio)thiophene moiety. While studies on other methylthiophene derivatives have shown promising results, with one study reporting a power conversion efficiency of 8.27% for a dye containing a 4-methylthiophenyl group, no comparable data exists for this compound. pkusz.edu.cn The influence of the specific substitution pattern of the methylthio groups at the 2 and 3 positions on the thiophene ring on the performance of DSSCs remains an unexplored area of research.

Perovskite Solar Cells (PSCs) with Thiophene-Based Materials

Perovskite solar cells (PSCs) have rapidly emerged as a leading photovoltaic technology. Thiophene-based materials have found applications in PSCs, primarily as hole-transporting materials (HTMs) or as additives to improve the quality and stability of the perovskite film. For instance, the addition of 3-methylthiophene (B123197) to the perovskite precursor solution has been shown to enhance the power conversion efficiency of MAPbI3-based solar cells from 12.32% to 16.93% by improving the crystallinity of the perovskite layer and facilitating charge transport. ntu.edu.tw

However, a review of the current literature reveals no studies that specifically investigate the use of this compound as either a hole-transporting material or an additive in perovskite solar cells. The potential benefits or drawbacks of the dual methylthio substitution at the 2 and 3 positions for these applications have not been reported.

Conducting Polymers and Electrically Active Materials

Conducting polymers, particularly those based on polythiophene, are of significant interest for various electronic applications due to their electrical conductivity and processability. The properties of polythiophenes can be tuned by modifying the substituent groups on the thiophene monomer.

Electropolymerization Strategies for Thiophene Monomers

Electropolymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain. The properties of the resulting polymer film are influenced by factors such as the solvent, electrolyte, and applied potential. While the electropolymerization of thiophene and its various derivatives has been extensively studied, there is no available research specifically describing the electropolymerization of this compound. The electrochemical behavior of this specific monomer and the properties of the resulting polymer, should it be formed, have not been documented.

Development of Charge Transfer Complexes and Conductivity Enhancement

Charge-transfer (CT) complexes, formed between an electron donor and an electron acceptor, can exhibit enhanced electrical conductivity. Thiophene derivatives, with their electron-rich nature, are known to form CT complexes with various acceptor molecules. lew.ro These complexes have been investigated for their potential use in organic conductors. There is, however, a lack of studies specifically investigating the formation of charge-transfer complexes with this compound as the donor molecule. The electronic and structural characteristics of any such potential complexes are therefore unknown.

Electrochemical Energy Storage Applications

Organic electrode materials are being explored for next-generation energy storage devices, such as batteries and supercapacitors, due to their potential for high capacity, structural diversity, and sustainability. Thiophene-based compounds have been considered as promising candidates for these applications. For example, a related but distinct compound, 2,5-bis(methylthio)thieno[3,2-b]thiophene, has been investigated as a cathode material and has shown the ability to undergo reversible redox processes, suggesting its potential for improving the energy density of energy storage devices. rsc.org

Despite this interest in related structures, there are no specific reports in the scientific literature on the electrochemical properties of this compound or its evaluation as an electrode material for electrochemical energy storage applications. Its redox behavior, charge storage capacity, and stability in an electrochemical cell have not been investigated.

Information Not Available for this compound in Specified Applications

Following a comprehensive search of available scientific literature, no specific research findings or data could be located for the chemical compound This compound concerning its direct application in the areas outlined in the request. The required topics for the article were:

Nonlinear Optical (NLO) Properties of Thiophene-Based Chromophores

The performed searches did not yield any studies, data tables, or detailed research findings pertaining to the utilization or exploration of the specific 2,3-isomer of Bis(methylthio)thiophene for these purposes.

While general research exists on other isomers, such as 2,5-bis(methylthio)thiophene, and various other thiophene derivatives for applications in organic materials science and optoelectronics, this information falls outside the strict scope of the requested subject. Adhering to the instructions to focus solely on "this compound" and the provided outline, it is not possible to generate a scientifically accurate article as requested due to the absence of relevant source material.

Crystal Engineering and Supramolecular Architecture of Methylthio Substituted Thiophenes

Strategies for Crystal Structure Control via Methylthiolation

Methylthiolation, the introduction of a methylthio (-SCH₃) group, serves as a key strategy in manipulating the crystal structures of thiophene-based molecular semiconductors. This functionalization can effectively alter the intermolecular forces that govern crystal packing. A primary mechanism by which methylthiolation exerts control is through the disruption of C-H···π interactions, which are common in unsubstituted aromatic systems and often lead to herringbone packing arrangements. nih.gov By introducing the bulkier and electronically different methylthio group, these interactions can be sterically hindered, paving the way for alternative packing motifs.

Furthermore, the sulfur atom in the methylthio group can participate in other non-covalent interactions, such as S···S and S···π interactions, which can guide the self-assembly of the molecules into specific architectures. Research on various π-conjugated systems has demonstrated that methylthiolation at particular positions can be a reliable method to induce a shift from a herringbone structure to more electronically favorable arrangements like pitched π-stacking or brickwork structures. nih.gov This strategic functionalization provides a rational design approach to achieving desired solid-state properties in thiophene-based materials.

Analysis of Intermolecular Interactions and Packing Motifs

The introduction of methylthio groups at the 2- and 3-positions of a thiophene (B33073) ring significantly alters the landscape of intermolecular interactions, leading to diverse and predictable packing motifs. The interplay of van der Waals forces, π-π stacking, and specific interactions involving the sulfur atoms of the methylthio groups dictates the final supramolecular assembly.

A more desirable arrangement for charge transport in organic semiconductors is the pitched π-stacking motif. This structure is characterized by a co-facial stacking of the aromatic cores, with a slippage along the molecular axis. This arrangement allows for significant overlap of π-orbitals between adjacent molecules, which is crucial for efficient charge hopping. The introduction of methylthio groups has been shown to be a successful strategy for inducing a transition from herringbone to pitched π-stacking structures. nih.gov This is often attributed to the disruption of the C-H···π interactions that favor the herringbone arrangement, allowing for the more favorable π-π stacking interactions to dominate. In bis(methylthio)tetracenes, for example, a 1-D slipped-cofacial π-stacking with S-S and S-π interactions is observed, which is a form of pitched π-stacking. nih.gov

The brickwork packing motif is another arrangement that is highly favorable for two-dimensional charge transport. In this structure, the molecules are arranged in a layered fashion with significant π-orbital overlap in two dimensions. Similar to the induction of pitched π-stacking, methylthiolation can also promote the formation of brickwork structures. By carefully selecting the positions of the methylthio groups on a π-conjugated core, it is possible to control the intermolecular interactions to favor this arrangement. For example, 1,3,6,8-tetrakis(methylthio)pyrene adopts a brickwork structure, which is a significant deviation from the sandwich herringbone structure of the parent pyrene. nih.gov This highlights the transformative role of methylthiolation in directing the crystal packing towards motifs that enhance electronic communication between molecules.

Impact of Substituent Position on Crystal Growth and Morphology

A study on a derivative, 2,3-bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene, provides insight into the structural effects of substitution on a 2,3-disubstituted thiophene core. researchgate.net In this molecule, the central thiophene ring is substituted at the 2- and 3-positions with larger thiophene-based groups. The crystal structure reveals an orthorhombic system with the space group Pbcn. A notable feature is the disorder of the central thiophene ring over two opposite directions. researchgate.net The distance between reactive carbon atoms in adjacent molecules is estimated to be 3.69 Å, which is a critical parameter for potential solid-state reactivity. researchgate.net This example underscores how the substitution pattern directly influences key structural parameters within the crystal lattice. The specific interactions and steric demands of the substituents guide the self-assembly process and can be used to engineer specific crystal morphologies.

| Compound | Crystal System | Space Group | Key Structural Feature |

| 2,3-bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene | Orthorhombic | Pbcn | Disordered central thiophene ring |

Self-Assembly Behavior of 2,3-Bis(methylthio)thiophene Derivatives

The self-assembly of thiophene derivatives is a complex process governed by a delicate balance of intermolecular forces, including π-π stacking, hydrogen bonding (if applicable), and van der Waals interactions. The introduction of methylthio groups at the 2- and 3-positions provides additional control over this process. The sulfur atoms in the methylthio groups can engage in specific non-covalent interactions, influencing the directionality and strength of the intermolecular connections.

Research on dendritic thiophene derivatives has shown that these molecules can self-assemble into a variety of nanostructures, including 2-D crystals and nanowires. elsevierpure.com The final morphology is dependent on factors such as the molecular shape, size, and the presence of non-covalent intermolecular interactions. elsevierpure.com In the context of this compound derivatives, the interplay between the π-conjugated thiophene core and the flexible methylthio side chains would be expected to lead to a rich self-assembly behavior. The planarity of the thiophene backbone encourages stacking, while the methylthio groups can modulate the intermolecular spacing and potentially introduce additional ordering through S···S or S···H interactions. This controlled self-assembly is fundamental to creating well-ordered thin films and crystalline domains, which are essential for high-performance organic electronic devices.

Derivatives and Functionalization Strategies of 2,3 Bis Methylthio Thiophene

Regioselective Functionalization of Thiophene (B33073) and Thienothiophene Cores

The functionalization of the 2,3-bis(methylthio)thiophene core is primarily achieved through regioselective strategies that target specific positions on the thiophene ring. The methylthio groups at the 2- and 3-positions are ortho,para-directing and can influence the regioselectivity of electrophilic substitution reactions. However, the most versatile approaches for controlled functionalization often involve metalation followed by reaction with an electrophile.

One of the most effective methods for achieving regioselective functionalization is through lithiation . The reaction of this compound with a strong organolithium base, such as n-butyllithium, is expected to result in deprotonation at the most acidic position. In substituted thiophenes, the alpha-positions (adjacent to the sulfur atom) are generally the most reactive. For this compound, the 5-position is the most probable site for lithiation due to the electronic influence of the sulfur atom in the ring and the directing effect of the adjacent 2-methylthio group. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

Electrophilic aromatic substitution represents another key strategy. While the thiophene ring is generally reactive towards electrophiles, the presence of the two methylthio groups can further activate the ring. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide), acylation, and formylation can be employed to introduce functional handles onto the thiophene core. The regioselectivity of these reactions would be dictated by the combined directing effects of the sulfur atom in the ring and the two methylthio substituents, which would likely favor substitution at the 5-position.

Cross-coupling reactions , such as Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds. youtube.comsemanticscholar.org To utilize this compound in these reactions, it must first be functionalized with a suitable leaving group (e.g., bromine or iodine) or an organometallic moiety (e.g., a boronic acid or a stannane). Halogenation at the 5-position, as described above, would provide a key precursor for subsequent cross-coupling reactions, enabling the attachment of various aryl, heteroaryl, or vinyl groups.

A summary of potential regioselective functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Expected Position of Functionalization | Introduced Functional Group |

| Lithiation | n-BuLi, then Electrophile (E+) | 5 | E |

| Halogenation | NBS or NIS | 5 | -Br or -I |

| Acylation | Acyl chloride, Lewis acid | 5 | -COR |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5 (from 5-halo derivative) | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | 5 (from 5-halo derivative) | Organic group |

Synthesis of Extended π-Conjugated Systems Incorporating this compound Units

The incorporation of this compound units into extended π-conjugated systems is a promising strategy for developing novel organic electronic materials. These systems, which include oligomers and polymers, often exhibit interesting optical and electronic properties due to the delocalization of π-electrons along the molecular backbone.

The synthesis of such systems typically relies on iterative palladium-catalyzed cross-coupling reactions . mdpi.com By first preparing a di-functionalized this compound monomer, it can be polymerized to create extended polymer chains. For instance, dibromination of the this compound core at the 4- and 5-positions would yield a monomer suitable for polycondensation reactions. This monomer could then be reacted with a variety of co-monomers, such as those containing boronic acid or stannane (B1208499) functionalities, to produce alternating copolymers. The choice of co-monomer allows for the fine-tuning of the resulting polymer's electronic and physical properties.

Another approach involves the synthesis of well-defined oligomers with a specific number of repeating units. acs.org This can be achieved through a stepwise synthetic route, where the this compound unit is sequentially coupled with other aromatic or heteroaromatic moieties. This method offers precise control over the length and composition of the conjugated system, which is crucial for fundamental studies of structure-property relationships.

The general synthetic strategies for incorporating this compound into extended π-conjugated systems are outlined in the following table.

| System Type | Synthetic Strategy | Key Monomer/Precursor | Potential Co-monomers |

| Alternating Copolymer | Suzuki Polycondensation | 4,5-Dibromo-2,3-bis(methylthio)thiophene | Aryldiboronic acid |

| Alternating Copolymer | Stille Polycondensation | 4,5-Dibromo-2,3-bis(methylthio)thiophene | Aryldistannane |

| Defined Oligomer | Stepwise Suzuki Coupling | 5-Bromo-2,3-bis(methylthio)thiophene | Thiophene-boronic acid |

| Defined Oligomer | Stepwise Stille Coupling | 5-Stannyl-2,3-bis(methylthio)thiophene | Bromo-thiophene |

Elucidation of Structure-Property Relationships in Functionalized Derivatives

The electronic and optical properties of materials derived from this compound are intrinsically linked to their molecular structure. Understanding these structure-property relationships is essential for the rational design of materials with tailored functionalities.

The introduction of functional groups onto the this compound core can significantly impact its electronic properties. The methylthio groups themselves are electron-donating, which generally raises the energy of the highest occupied molecular orbital (HOMO). Further functionalization with either electron-donating or electron-withdrawing groups allows for the fine-tuning of both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. For example, the incorporation of electron-withdrawing groups is expected to lower both the HOMO and LUMO levels, which can be beneficial for applications in n-type organic field-effect transistors (OFETs).

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure of these molecules. nih.govmdpi.com These calculations can predict the HOMO-LUMO gap, which is related to the material's optical absorption and emission properties, as well as the distribution of electron density within the molecule. Such studies can guide the synthetic efforts towards derivatives with desired electronic characteristics.

The nature and position of substituents also influence the intermolecular interactions and solid-state packing of these materials, which are critical for efficient charge transport in electronic devices. For instance, the introduction of bulky side chains can affect the planarity of the conjugated backbone and the degree of π-π stacking between adjacent molecules.

The following table summarizes the expected effects of different types of functional groups on the properties of this compound derivatives.

| Functional Group Type | Example Groups | Effect on HOMO/LUMO | Potential Impact on Properties |

| Electron-Donating | Alkoxy, Amino | Raises HOMO level | Lower oxidation potential, red-shifted absorption |

| Electron-Withdrawing | Cyano, Nitro, Sulfonyl | Lowers HOMO and LUMO levels | Higher electron affinity, potential for n-type conductivity |

| Extended Conjugation | Aryl, Vinyl | Decreases HOMO-LUMO gap | Red-shifted absorption and emission, enhanced charge mobility |

| Bulky Side Chains | Alkyl, Branched Alkyl | May induce twisting of backbone | Increased solubility, modified solid-state packing |

Development of Hybrid Materials with this compound Moieties

The unique properties of this compound and its derivatives make them attractive candidates for the development of hybrid materials , where they are combined with other classes of materials to achieve synergistic functionalities.

One area of interest is the use of these thiophene derivatives as ligands for metal complexes . nih.govnih.gov The sulfur atoms of the methylthio groups and the thiophene ring can coordinate to metal centers, leading to the formation of novel coordination polymers and discrete metal complexes. These materials may exhibit interesting magnetic, optical, or catalytic properties.

Another promising application is in the functionalization of surfaces and nanoparticles . Thiol groups are known to form strong bonds with noble metal surfaces, such as gold and silver. nih.gov Derivatives of this compound bearing a thiol or a protected thiol group could be used to form self-assembled monolayers (SAMs) on these surfaces. researchgate.net Such SAMs could be used to modify the work function of electrodes in electronic devices or to create functional surfaces for sensing applications. Similarly, these molecules could be used to cap nanoparticles, providing a means to control their solubility and to introduce specific electronic or optical properties.

The table below provides an overview of potential hybrid materials incorporating this compound moieties.

| Hybrid Material Type | Role of Thiophene Moiety | Potential Mating Material | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Ligand | Metal ions (e.g., Cu, Zn, Co) | Gas storage, catalysis, sensing |

| Surface-Modified Electrodes | Surface-bound monolayer | Gold, Platinum, ITO | Organic electronics, biosensors |

| Functionalized Nanoparticles | Capping agent | Gold nanoparticles, Quantum dots | Optoelectronics, bio-imaging |

| Polymer Composites | Dispersed conductive filler | Insulating polymer matrix | Antistatic coatings, flexible electronics |

Emerging Research Directions and Future Perspectives for 2,3 Bis Methylthio Thiophene

Advanced Molecular Design for Tailored Optoelectronic Properties

The optoelectronic properties of thiophene-based materials are intrinsically linked to their molecular structure. taylorfrancis.com The strategic placement of substituents on the thiophene (B33073) ring allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's charge transport characteristics and light-emitting or absorbing properties. rsc.orgmdpi.com For 2,3-Bis(methylthio)thiophene, the two methylthio (-SCH₃) groups in adjacent positions offer a unique platform for molecular engineering.

Future research is expected to focus on modifying these methylthio groups or introducing additional functionalities to the thiophene backbone to achieve desired electronic characteristics. For instance, creating donor-acceptor (D-A) type structures is a well-established strategy for narrowing the HOMO-LUMO gap and shifting absorption spectra to longer wavelengths, which is beneficial for applications in organic photovoltaics (OPVs). mdpi.comrsc.org By incorporating electron-withdrawing groups onto the this compound core, researchers could design novel chromophores with tailored light-harvesting capabilities.

Computational studies, such as those employing Density Functional Theory (DFT), will play a crucial role in predicting the effects of different functional groups on the electronic and optical properties of this compound derivatives. taylorfrancis.comrsc.org This in-silico approach can accelerate the discovery of promising molecular candidates for specific optoelectronic applications, minimizing the need for extensive trial-and-error synthesis.

Table 1: Potential Optoelectronic Properties of Functionalized Thiophene Derivatives

| Thiophene Derivative Type | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Estimated Band Gap (eV) | Potential Application |

|---|---|---|---|---|

| Alkyl-substituted Thiophene | -5.0 to -5.5 | -2.0 to -2.5 | 2.5 - 3.0 | Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor Thiophene | -5.2 to -5.8 | -3.0 to -3.8 | 1.4 - 2.8 | Organic Photovoltaics (OPVs), Light Emitting Diodes (LEDs) |

Note: The data in this table is illustrative and based on general trends observed in thiophene-based materials. Specific values for derivatives of this compound would require dedicated experimental and computational studies.

Integration of this compound into Novel Device Architectures

The unique properties of this compound make it a candidate for integration into a variety of advanced electronic devices. Thiophene-based materials are already utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.com The presence of sulfur atoms in the methylthio groups could enhance intermolecular interactions, potentially leading to improved charge transport in thin-film devices.

One promising area of research is the development of flexible and transparent electronics. Solution-processable thiophene derivatives can be deposited over large areas on flexible substrates, opening up possibilities for wearable sensors, flexible displays, and smart textiles. taylorfrancis.com The molecular design of this compound derivatives will be crucial for ensuring good solubility and film-forming properties, which are essential for these applications.

Table 2: Potential Applications of Thiophene-Based Materials in Device Architectures

| Device Type | Key Material Property | Potential Role of this compound Derivative |

|---|---|---|

| Organic Field-Effect Transistor (OFET) | High charge carrier mobility, good stability | Active semiconductor layer |

| Organic Light-Emitting Diode (OLED) | High luminescence efficiency, tunable emission color | Hole transport layer, emissive layer |

| Organic Photovoltaic (OPV) | Broad absorption spectrum, efficient charge separation | Donor or acceptor material in the active layer |

Sustainable Synthesis and Processing Methods for Thiophene-Based Materials

As the demand for organic electronic materials grows, so does the need for environmentally friendly and sustainable manufacturing processes. benthamdirect.com Traditional synthetic routes for thiophene derivatives often involve harsh reagents, toxic solvents, and metal catalysts. nih.gov Future research on this compound will undoubtedly focus on developing greener synthetic methodologies.

This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of metal-free catalytic systems. nih.govua.es For example, elemental sulfur has been explored as a benign sulfur source for the synthesis of thiophenes. nih.govorganic-chemistry.org Researchers are also investigating the use of bio-based feedstocks, derived from sources like lignocellulosic biomass, to produce the building blocks for thiophene synthesis, thereby reducing the reliance on fossil fuels. royalsocietypublishing.org

In addition to synthesis, sustainable processing techniques are also a key consideration. The development of water-soluble or alcohol-soluble this compound derivatives would allow for the use of more environmentally friendly solvents during device fabrication, replacing chlorinated solvents that are commonly used but pose environmental and health risks. Techniques such as inkjet printing and roll-to-roll processing are also being explored for the large-scale, low-waste manufacturing of organic electronic devices.

Table 3: Comparison of Conventional and Green Synthesis Approaches for Thiophenes

| Synthesis Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Catalyst | Often rely on palladium or other heavy metal catalysts. nih.gov | Metal-free catalysis, use of reusable catalysts. nih.govua.es |

| Solvents | Use of volatile organic compounds (VOCs) like chloroform, toluene. | Solvent-free reactions, use of ionic liquids, or green solvents like water or ethanol. organic-chemistry.org |

| Starting Materials | Typically derived from petrochemical feedstocks. | Exploration of bio-based platform chemicals from renewable biomass. royalsocietypublishing.org |

| Energy Consumption | Often require high temperatures and long reaction times. | Microwave-assisted synthesis, reactions at room temperature. ua.es |

| Waste Generation | Can produce significant amounts of hazardous waste. | Atom-economical reactions that maximize the incorporation of starting materials into the final product. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Bis(methylthio)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : A key synthesis involves iodine-promoted cyclization of o-bis(methylthio)stilbene precursors under controlled thermal conditions (e.g., toluene at 130°C with Pd(PPh₃)₄ catalysis). Yield optimization requires precise stoichiometry of bis(trialkyltin) sulfide and monitoring reaction time to prevent over-oxidation. Lower yields (~50%) are observed with CuCl₂-mediated coupling, while microwave-assisted methods can improve efficiency (95% yield) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming methylthio group positions and aromaticity. Mass spectrometry (MS) with electron ionization (EI) identifies molecular ion peaks (e.g., m/z 176 for C₆H₈S₂). Infrared (IR) spectroscopy detects S–C and C–S vibrational modes (600–800 cm⁻¹). Cross-validate with X-ray crystallography for structural elucidation, as seen in thiophene/phenylene co-oligomer studies .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective goggles to avoid inhalation or skin contact. Store below 4°C in airtight containers to prevent degradation. Dispose via incineration by certified personnel, adhering to federal/state regulations. Degradation products may include hazardous sulfoxides; monitor stability using TLC or HPLC .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock) accurately calculates HOMO-LUMO gaps and charge transport properties. Basis sets like 6-31G(d) are suitable for sulfur-containing systems. Compare results with experimental UV-Vis and cyclic voltammetry data to validate bandgap predictions .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-reference Beilstein database entries (e.g., Thiophen, 2,3-Dimethyl-) to identify historical synthesis variations. Use high-resolution MS and 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, methylthio group orientation affects ¹H NMR coupling constants (J = 3–5 Hz for cis vs. trans configurations) .

Q. What strategies optimize this compound’s performance in organic field-effect transistors (OFETs)?

- Methodological Answer : Enhance charge mobility (μ > 1 cm²/V·s) by π-extension (e.g., synthesizing dianthrathienothiophene derivatives) or introducing electron-withdrawing substituents. Use vacuum-deposited thin films (50–100 nm thickness) on SiO₂/Si substrates. Annealing at 150°C improves crystallinity, as shown in DNTT-based OFETs with on/off ratios >10⁶ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.